molecular formula C18H19ClN2O3 B251630 3-chloro-4-methoxy-N-(2-morpholin-4-ylphenyl)benzamide

3-chloro-4-methoxy-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No. B251630
M. Wt: 346.8 g/mol
InChI Key: RGPNYQRKNKPJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-(2-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CMMPB or ML204, and it is a selective inhibitor of the potassium channel KCNQ2/3. The KCNQ2/3 channel plays a crucial role in regulating neuronal excitability, making CMMPB a promising tool for studying the function of these channels in the brain.

Mechanism of Action

CMMPB works by binding to the pore-forming region of the KCNQ2/3 channel and blocking ion flow through the channel. This results in a decrease in neuronal excitability, which can have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CMMPB can reduce the firing rate of neurons in the brain by selectively inhibiting KCNQ2/3 channels. This can lead to a decrease in seizure activity in animal models of epilepsy and may have potential therapeutic applications for other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CMMPB in lab experiments is its selectivity for KCNQ2/3 channels. This allows researchers to study the function of these channels specifically, without affecting other ion channels in the brain. However, one limitation of using CMMPB is its relatively low potency compared to other KCNQ2/3 channel inhibitors. This can make it more difficult to achieve complete inhibition of the channels in some experiments.

Future Directions

There are several future directions for research involving CMMPB. One area of interest is the potential therapeutic applications of this compound for neurological disorders such as epilepsy and migraine. Additionally, further research is needed to fully understand the mechanism of action of CMMPB and to identify other potential targets for this compound. Finally, the development of more potent KCNQ2/3 channel inhibitors may improve the utility of this compound for future research.

Synthesis Methods

The synthesis of CMMPB involves the reaction of 2-chloro-4-methoxybenzoic acid with 2-aminophenol to form 2-(4-methoxy-2-chlorophenyl)benzoxazole. This intermediate is then reacted with 2-(4-morpholinyl)aniline to form the final product, 3-chloro-4-methoxy-N-(2-morpholin-4-ylphenyl)benzamide.

Scientific Research Applications

CMMPB has been used extensively in scientific research to study the function of KCNQ2/3 channels in the brain. These channels are important for regulating neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy and migraine. CMMPB has been shown to selectively inhibit KCNQ2/3 channels, making it a powerful tool for studying the role of these channels in disease states.

properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-23-17-7-6-13(12-14(17)19)18(22)20-15-4-2-3-5-16(15)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)

InChI Key

RGPNYQRKNKPJQK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl

Origin of Product

United States

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